Product packaging for Fluocortolone Pivalate(Cat. No.:CAS No. 29205-06-9)

Fluocortolone Pivalate

Cat. No.: B194686
CAS No.: 29205-06-9
M. Wt: 460.6 g/mol
InChI Key: XZBJVIQXJHGUBE-HZMVJJPJSA-N
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Description

Contextualization within Synthetic Glucocorticoid Ester Research

The creation of fluocortolone (B1672899) pivalate (B1233124) is part of a broader scientific endeavor to optimize anti-inflammatory steroid medications. Research in the mid-20th century focused on synthesizing more potent and selective corticosteroids with the goal of reducing systemic side effects. The parent compound, fluocortolone, was first synthesized during this period.

The subsequent esterification with pivalic acid to form fluocortolone pivalate was a key modification. This process creates a prodrug that, after enzymatic hydrolysis in the tissue, releases the active fluocortolone molecule. vulcanchem.com The addition of the pivalate ester group not only enhances tissue penetration but also provides a mechanism for sustained release, thereby improving its clinical efficacy for topical applications. vulcanchem.com This strategic modification of the fluocortolone molecule at the C-21 position significantly alters its physicochemical properties, particularly increasing its lipophilicity. vulcanchem.com

Foundational Principles of Corticosteroid Design for Academic Inquiry

The design of synthetic corticosteroids like this compound is guided by several key principles aimed at maximizing therapeutic benefit while minimizing unwanted effects. A primary goal is to create compounds with high affinity for the glucocorticoid receptor (GR) and low affinity for the mineralocorticoid receptor (MR) to avoid effects on salt and water balance. researchgate.net

Structure-activity relationship (SAR) studies are crucial in this process. mdpi.com These studies explore how specific structural modifications to the steroid nucleus influence its biological activity. For instance, the introduction of a fluorine atom at the 9α-position can significantly increase glucocorticoid activity. The conformation of the steroid's rings also plays a role in its specificity; for example, a rigid A ring is important for glucocorticoid action. researchgate.net

The design also considers the intended therapeutic application and formulation. mdpi.com For topical use, enhancing lipophilicity through esterification, as seen with this compound, is a common strategy to improve skin penetration. vulcanchem.com The ultimate aim is to develop potent anti-inflammatory agents with an improved therapeutic index. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37FO5 B194686 Fluocortolone Pivalate CAS No. 29205-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37FO5/c1-14-9-17-16-11-19(28)18-10-15(29)7-8-26(18,5)23(16)20(30)12-27(17,6)22(14)21(31)13-33-24(32)25(2,3)4/h7-8,10,14,16-17,19-20,22-23,30H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,22-,23-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBJVIQXJHGUBE-HZMVJJPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951798
Record name 6-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate
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Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29205-06-9
Record name Fluocortolone pivalate
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Record name Fluocortolone pivalate
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Record name Fluocortolone pivalate
Source DrugBank
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Record name 6-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate
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Record name 6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate
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Record name FLUOCORTOLONE PIVALATE
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Physicochemical Properties of Fluocortolone Pivalate

Fluocortolone (B1672899) pivalate (B1233124) is chemically identified as (6α,11β,16α)-21-(2,2-Dimethyl-1-oxopropoxy)-6-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione. scbt.com Its unique identity in chemical databases is confirmed by its CAS Registry Number, 29205-06-9. scbt.com

Physicochemical Data of Fluocortolone Pivalate

Property Value Source
Molecular Formula C27H37FO5 scbt.combiosynth.comalentris.orgnacchemical.com
Molecular Weight 460.58 g/mol scbt.combiosynth.com
Melting Point 180-182°C nacchemical.com
Purity 98% nacchemical.com

The molecular formula C27H37FO5 indicates a composition of 27 carbon atoms, 37 hydrogen atoms, one fluorine atom, and five oxygen atoms. This composition results in a molecular weight of approximately 460.586 daltons. The integration of the fluocortolone steroid backbone with the pivalate ester moiety is a key factor influencing the compound's pharmacokinetic properties.

Synthesis and Chemical Reactions

The synthesis of fluocortolone (B1672899), the parent compound of fluocortolone pivalate (B1233124), involves several steps. One method starts with fluocortolone acetate, which is hydroxylated using Curvularia lunata to introduce a hydroxyl group at the 11β-position, simultaneously saponifying the 21-acetate group. chemicalbook.com The resulting compound is then dehydrogenated using Corynebacterium simplex to yield fluocortolone. chemicalbook.com Fluocortolone pivalate is then synthesized from this precursor. chemicalbook.com Another approach involves the chemical synthesis from an early-stage starting material, which is performed under cGMP conditions. axplora.com

This compound can undergo several types of chemical reactions:

Hydrolysis: The ester bond can be broken down through hydrolysis to yield fluocortolone and pivalic acid.

Oxidation: This can lead to the formation of ketones and carboxylic acids.

Reduction: Ketones can be converted to alcohols through reduction reactions.

Substitution: The compound can undergo substitution reactions with reagents like halogens and other nucleophiles.

Mechanism of Action

Fluocortolone (B1672899) pivalate (B1233124) exerts its effects through a mechanism characteristic of corticosteroids. vulcanchem.com As a prodrug, the pivalate ester enhances tissue penetration. vulcanchem.com Once absorbed, tissue esterases hydrolyze the pivalate ester, releasing the active fluocortolone molecule. vulcanchem.com

Fluocortolone then binds to cytoplasmic glucocorticoid receptors. vulcanchem.com This binding initiates the translocation of the receptor-ligand complex into the nucleus. Inside the nucleus, this complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs). vulcanchem.com This interaction modulates the transcription of specific genes involved in inflammatory and immune responses. ncats.io It leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators, such as cytokines, thereby reducing inflammation and immune activity. vulcanchem.com

Research Findings

Key Synthetic Pathways for this compound

The synthesis of this compound, a derivative of fluocortolone, involves critical steps to build the steroid backbone and subsequently attach the pivalate group. This modification is designed to enhance its lipophilicity, which can improve its penetration through biological membranes.

Regioselective Deoxygenation of Corticosteroid Precursors

A pivotal step in the synthesis is the regioselective deoxygenation of a corticosteroid precursor. This process specifically removes a hydroxyl group at a designated position on the steroid nucleus. One patented method achieves this with high regioselectivity at the 17-position. This particular deoxygenation is accomplished in a single step using trimethylsilyl (B98337) chloride (TMSCl) and 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane (B109758) (DCM) at room temperature. A key advantage of this reaction is its ability to selectively target the 17-hydroxyl group while leaving halogen substituents at other positions, such as 2, 6, 7, or 9, intact. These halogens are often crucial for the compound's biological activity.

Esterification Reactions for Pivalate Moiety Introduction

Following the formation of the fluocortolone base, the pivalate moiety is introduced via an esterification reaction. This involves reacting the fluocortolone with a pivaloyl source, such as pivaloyl chloride, in a suitable solvent like anhydrous dichloromethane. This esterification step is what converts fluocortolone into this compound, a modification that significantly influences its chemical properties. The introduction of the bulky pivalate group increases the molecule's lipophilicity.

Methodologies for Synthetic Reproducibility and Product Quality Assurance

Ensuring the consistency and purity of each batch of this compound is paramount in pharmaceutical manufacturing. This is achieved through a combination of stringent reaction control and rigorous analytical monitoring.

Stoichiometric Control and Reaction Condition Optimization

Precise control over the stoichiometry of reactants is critical, particularly during the esterification step, to prevent undesirable side reactions. Early synthetic routes were sometimes plagued by the formation of di-esterified byproducts, where esterification occurred at multiple hydroxyl groups. Rigorous stoichiometric control helps to minimize these impurities. Furthermore, optimizing reaction conditions, such as temperature and reaction time, is essential for maximizing yield and purity. For instance, the use of continuous-flow reactors in bulk production can enhance mixing and heat transfer, leading to a significant reduction in reaction times compared to traditional batch processes.

Chromatographic Techniques for Reaction Progress Monitoring

Chromatographic methods are indispensable for monitoring the progress of the synthesis and for the final purification of the product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. researchgate.netubbcluj.ro A common setup involves a C18 reversed-phase column with a mobile phase tailored to separate the desired product from starting materials, intermediates, and byproducts. researchgate.net For example, an optimized mobile phase composition for resolving this compound from related compounds was found to be a mixture of methanol (B129727), water, and acetic acid. Thin-layer chromatography (TLC) also serves as a quick and effective tool for monitoring the reaction's progress in real-time.

Table 1: HPLC Parameters for this compound Analysis

Parameter Value
Column C18 reversed-phase (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol:water:acetic acid (71.6:26.4:2 v/v/v)
Flow Rate 1.3 mL/min
Detection Wavelength 240 nm
Retention Time 8.2 minutes
Linearity Range 10–200 μg/mL

The data in this table is based on an experimental study.

Spectroscopic Methods for Intermediate and Product Verification

A suite of spectroscopic techniques is employed to confirm the identity and purity of the intermediates and the final this compound product. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the molecular structure, confirming that the deoxygenation and esterification have occurred at the correct positions. High-resolution mass spectrometry (HRMS) is used to verify the exact molecular weight and elemental composition of the compound. Additionally, UV-Visible spectroscopy is a valuable tool for quantitative analysis and for assessing the stability of the drug. researchgate.net It plays a crucial role in quality control and in ensuring adherence to regulatory standards. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
Fluocortolone
Trimethylsilyl chloride (TMSCl)
1,8-diazabicycloundec-7-ene (DBU)
Dichloromethane (DCM)

Strategies for this compound Analog Synthesis and Derivatization

The synthesis of analogs and derivatives of this compound is a critical area of research aimed at refining the molecule's physicochemical properties and understanding its structure-activity relationships. muni.cz Strategies primarily focus on two main areas: modification of the ester group at the C21-position and alterations to the core steroid structure.

The foundational molecule, fluocortolone, serves as the key precursor for these synthetic endeavors. chemicalbook.com Its synthesis can be achieved from related corticosteroids. For instance, a patented process describes the synthesis of fluocortolone from paramethasone. google.com Once fluocortolone is obtained, derivatization can proceed.

Esterification at the 21-hydroxyl group is the most common derivatization strategy. This compound itself is a derivative of fluocortolone, characterized by its esterification with pivalic acid. This modification is designed to enhance lipophilicity, which can influence its penetration through biological membranes. The reaction typically involves coupling fluocortolone with an activated form of the desired carboxylic acid, such as an acid chloride (e.g., pivaloyl chloride), in an appropriate solvent.

Researchers have explored the synthesis of various other esters to investigate how different alkyl or functionalized chains at the C21-position affect the compound's properties. Examples of such analogs include fluocortolone caproate and fluocortolone hexanoate. nih.gov The synthesis of these compounds follows a similar esterification protocol, substituting pivaloyl chloride with the corresponding acyl chloride, such as caproyl chloride or hexanoyl chloride.

A notable study involved the synthesis of α-keto acid esters of fluocortolone. researchgate.net Among the metabolites of fluocortolone, an α-keto acid was identified, which prompted the synthesis of this acid and a series of its esters (e.g., methyl, ethyl, butyl esters) for further investigation. researchgate.net

The table below details common ester derivatives of fluocortolone.

Table 1: Ester Analogs of Fluocortolone

Compound NameMolecular FormulaMolecular Weight ( g/mol )Ester Group
FluocortoloneC22H29FO4376.46(none)
This compoundC27H37FO5460.58Pivalate
Fluocortolone CaproateC28H39FO5474.60Caproate
Fluocortolone HexanoateC28H39FO5474.60Hexanoate

Another synthetic strategy involves modifying the steroid nucleus itself, followed by esterification. This can create a different family of corticosteroid analogs. These modifications can include the introduction or substitution of halogen atoms at various positions on the steroid frame. An example of a structurally related compound is Clocortolone, which features a chlorine atom at the C9 position. This can then be esterified to produce analogs like Clocortolone Pivalate. google.com

The table below presents data on analogs with modifications to the steroid core in addition to esterification.

Table 2: Structurally Related Corticosteroid Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Modifications
Clocortolone PivalateC27H36ClFO5495.029α-Chloro substitution
Diflucortolone ValerateC27H36F2O5478.57Additional 6α-Fluorine; Valerate ester

Glucocorticoid Receptor Binding and Activation

The journey of this compound's action begins in the cytoplasm of target cells, where it interacts with the glucocorticoid receptor (GR).

Cytosolic Glucocorticoid Receptor Interaction and Complex Formation

In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a large multi-protein complex. This complex includes heat shock proteins (Hsp), such as Hsp90 and Hsp70, and immunophilins. uconn.edu Upon entering the cell, this compound, a lipophilic molecule, readily passes through the cell membrane. Inside the cell, it is hydrolyzed to its active form, fluocortolone. vulcanchem.com This active metabolite then binds to the ligand-binding domain of the cytosolic glucocorticoid receptor. vulcanchem.com This binding event triggers a conformational change in the receptor, leading to the dissociation of the associated heat shock proteins and other chaperones. uconn.edu This unmasking of the receptor is a critical step for its subsequent activation and translocation.

Nuclear Translocation of Receptor-Ligand Complex

Once the fluocortolone-GR complex is formed and activated, it translocates from the cytoplasm into the nucleus. nih.gov This process is essential for the complex to exert its effects on gene transcription. nih.gov The nuclear import of the GR is a regulated process that involves interaction with transport machinery of the cell. uconn.edu The activated receptor-ligand complex moves through the nuclear pore complex to gain entry into the nucleus, where it can directly interact with DNA and other nuclear proteins. uconn.edu

Gene Transcription Modulation and Genomic Effects

Inside the nucleus, the fluocortolone-GR complex modulates the transcription of a wide array of genes, ultimately leading to the suppression of inflammation and immune responses. ncats.io

Influence on Specific Gene Expression Relevant to Inflammatory and Immune Responses

The primary mechanism by which the fluocortolone-GR complex exerts its effects is by binding to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. ncats.ionih.gov This binding can either enhance or suppress the transcription of these genes. ncats.io

Transactivation: The complex can bind to GREs and recruit coactivator proteins, leading to an increase in the transcription of anti-inflammatory genes.

Transrepression: Conversely, the complex can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key players in the inflammatory cascade. This interference, known as transrepression, leads to a decrease in the expression of pro-inflammatory genes. nih.gov

Effect on Gene Expression Mechanism Outcome
Activation Binding to Glucocorticoid Response Elements (GREs) and recruiting coactivators.Increased synthesis of anti-inflammatory proteins.
Repression Interference with pro-inflammatory transcription factors like NF-κB and AP-1.Decreased production of pro-inflammatory proteins.

Mechanisms of Pro-inflammatory Cytokine and Mediator Regulation

A major consequence of the altered gene expression is the potent inhibition of pro-inflammatory cytokine and mediator production. thermofisher.com Cytokines are small proteins that play a crucial role in cell signaling during an immune response. thermofisher.com this compound, through the GR, effectively downregulates the expression of key pro-inflammatory cytokines such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α). thermofisher.complos.orgnih.gov This is achieved by inhibiting the transcription factors that drive the expression of these cytokines. nih.gov By reducing the synthesis and release of these inflammatory molecules, this compound helps to dampen the inflammatory response, reduce capillary dilatation, and suppress tissue infiltration by immune cells. medsafe.govt.nz

Downstream Cellular Signaling Pathway Perturbations

The modulation of gene expression by the fluocortolone-GR complex initiates a cascade of events that perturb various downstream cellular signaling pathways. These perturbations are central to the therapeutic effects of the compound. For instance, the inhibition of pro-inflammatory cytokine production disrupts the signaling pathways that these cytokines would normally activate. thermofisher.com This can affect a multitude of cellular processes including cell activation, differentiation, and proliferation of immune cells. thermofisher.com

Influence of Steroidal Core Modifications on Biological Activity

The foundational four-ring structure of the steroid is a critical pharmacophore, but specific alterations are essential for potent glucocorticoid activity. Key modifications include the introduction of a double bond between carbons 1 and 2 (the Δ¹-dehydro configuration), which enhances glucocorticoid activity while attenuating mineralocorticoid effects. nih.gov Further substitutions at various positions on the steroidal core fine-tune the molecule's interaction with its target receptors. sci-hub.se

The introduction of fluorine atoms at specific positions on the steroid nucleus is a well-established strategy for enhancing anti-inflammatory potency. core.ac.ukresearchgate.net

Enhanced Potency : Halogenation, most commonly fluorination, at the 6α and 9α positions significantly increases glucocorticoid activity. researchgate.netnih.gov The introduction of a fluorine atom at the 9α-position, in particular, enhances all biological activities of glucocorticoids. nih.gov The combination of both 6α- and 9α-fluorination further augments this effect. nih.gov

Mechanism of Action : The increased potency is partly due to the electronic properties of fluorine, which can influence receptor binding affinity. nih.gov More significantly, these substitutions provide metabolic stability. Fluorination at the 6α or 9α position diminishes the oxidation of the steroid by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). oup.com This enzyme is responsible for converting active cortisol into its inactive metabolite, cortisone. By inhibiting this inactivation pathway, the half-life and local activity of the corticosteroid are increased. nih.govoup.com

Receptor Activity : While 9α-fluorination boosts glucocorticoid receptor (GR) activity, it also increases mineralocorticoid receptor (MR) activity, which can lead to side effects like sodium retention. nih.gov This necessitates other structural modifications to ensure selectivity.

Modification Effect on Biological Activity Mechanism Source(s)
6α-Fluorination Increases glucocorticoid and mineralocorticoid activity.Diminishes oxidation by 11β-HSD2, increasing metabolic stability. nih.govoup.com
9α-Fluorination Strongly increases glucocorticoid and mineralocorticoid activity.Retards oxidation of the 11β-hydroxyl group; diminishes oxidation by 11β-HSD2. nih.govnih.govoup.com
6α, 9α-Difluorination Further augments the increase in glucocorticoid and mineralocorticoid activity.Combined effect of both substitutions on metabolic stability and receptor affinity. nih.gov

The inclusion of a methyl group at the 16α position, as seen in fluocortolone, is a crucial modification for creating a selective and potent anti-inflammatory agent.

Reduced Mineralocorticoid Activity : The primary role of a 16α-methyl group is to reduce or eliminate the mineralocorticoid activity that is often enhanced by 9α-fluorination. nih.govresearchgate.netmdpi.com This modification provides selectivity for the glucocorticoid receptor (GR) over the mineralocorticoid receptor (MR). nih.gov

Enhanced Glucocorticoid Activity : The hydrophobic 16α-methyl group also contributes to an increase in glucocorticoid potency. nih.gov The combination of a 9α-fluoro group and a 16α-methyl group, as seen in the structure of dexamethasone, results in a highly potent anti-inflammatory agent. nih.gov

Metabolic Stability : Similar to fluorination, methylation at the 16α position can also diminish the deactivating metabolism of the steroid by enzymes like 11β-HSD2. oup.com

Modification Effect on Receptor Activity Effect on Overall Potency Source(s)
16α-Methyl Group Decreases activity at the Mineralocorticoid Receptor (MR); Enhances activity at the Glucocorticoid Receptor (GR).Increases selective anti-inflammatory potency, especially when combined with 9α-fluorination. nih.govresearchgate.netnih.govmdpi.com

Role of Halogen Substitutions (e.g., 6α- and 9α-Fluorine)

Impact of Pivalate Ester Moiety on Molecular Function

This compound is an ester of fluocortolone with pivalic acid (trimethylacetic acid) at the C21 position. This esterification is not merely a trivial addition but a deliberate modification that significantly influences the compound's function.

The pivalate moiety enhances the lipophilicity of the molecule. This increased fat-solubility improves its ability to penetrate the skin and other biological membranes, which is essential for topical delivery.

The ester bond functions as a temporary, cleavable linkage. It is assumed that after administration, the ester is hydrolyzed by ubiquitous esterase enzymes in the body, releasing the active fluocortolone molecule and pivalic acid. medsafe.govt.nz This bioconversion makes this compound a pro-drug.

The rate of this hydrolysis, influenced by the bulky nature of the pivalate group, can affect the onset and duration of the drug's action. Formulations containing this compound alongside another ester like fluocortolone caproate leverage different diffusion and hydrolysis rates to achieve both a rapid onset and a prolonged effect, a concept known as biphasic action. medsafe.govt.nzhpra.ie Research has shown that a 21-pivalyl group can increase the topical anti-inflammatory potencies of certain corticosteroid derivatives. nih.gov

Computational Approaches for Structure-Activity Relationship Elucidation

To move beyond empirical observation, computational chemistry provides powerful tools for dissecting and predicting the SAR of complex molecules like this compound.

QSAR represents a range of computational and statistical methods aimed at creating a mathematical relationship between the chemical structure of a compound and its biological activity. kg.ac.rs The fundamental steps in a QSAR study involve:

Defining a set of molecules with known activities.

Calculating molecular descriptors that quantify various structural, physicochemical, or electronic properties.

Developing a mathematical model (e.g., a regression equation) that correlates the descriptors with activity. kg.ac.rs

Validating the model's predictive power using an external test set of molecules. acs.org

For steroids, QSAR models have revealed that descriptors based on molecular electronic properties, such as partial atomic charges, are often critical in describing binding activity. kg.ac.rs These models allow researchers to predict the potency of novel steroid designs before they are synthesized.

Three-dimensional QSAR (3D-QSAR) methods provide a more intuitive understanding of how a molecule's 3D properties influence its activity. Comparative Molecular Field Analysis (CoMFA) is a pioneering 3D-QSAR technique. acs.orguniroma1.it

The CoMFA process involves:

Alignment : A series of active molecules are structurally aligned in 3D space based on a common scaffold. nthu.edu.tw

Field Calculation : The aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields are calculated using a probe atom. uniroma1.itmdpi.com

Statistical Correlation : The vast matrix of field values is correlated with the biological activity data using Partial Least Squares (PLS) regression. PLS is effective for data tables with many more variables (grid points) than observations (molecules). acs.org

Visualization : The results are displayed as 3D contour maps. uniroma1.it These maps highlight regions where, for example, increased steric bulk or positive electrostatic potential would be favorable or unfavorable for biological activity, providing direct guidance for drug design. mdpi.com

A related technique, Comparative Molecular Similarity Indices Analysis (CoMSIA), functions similarly but uses Gaussian-type functions to calculate similarity indices for additional fields, including hydrophobic and hydrogen-bond donor/acceptor properties, which can sometimes produce more stable and interpretable models. ddg-pharmfac.netnih.gov These powerful computational tools are invaluable for rationalizing the observed SAR of corticosteroids and designing new derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Comparative Structural Analysis with Other Corticosteroids

The therapeutic properties of corticosteroids are intrinsically linked to their molecular structure, specifically the cyclopentanoperhydrophenanthrene ring and its various substitutions. actasdermo.org Modifications to this core structure, such as halogenation, methylation, and esterification, significantly alter a compound's potency, lipophilicity, and metabolic stability. actasdermo.orgijdvl.comderangedphysiology.com

This compound is a synthetic corticosteroid characterized by several key structural modifications. It is a derivative of fluocortolone, featuring a fluorine atom at position C6 and a methyl group at C16. sci-hub.senih.gov It is distinguished by its esterification with pivalic acid (trimethylacetic acid) at the C21 position, forming fluocortolone 21-pivalate. This pivalate ester moiety enhances the molecule's lipophilicity, which facilitates better penetration through biological membranes.

The anti-inflammatory activity of many corticosteroids is enhanced by the presence of a fluorine atom. researchgate.net Stability and resistance to metabolism are also conferred by halogenation and the presence of double bonds in the steroid nucleus. derangedphysiology.com The table below provides a comparative structural analysis of this compound and other representative corticosteroids, highlighting the key differences that influence their classification and potential for cross-reactivity.

Table 1: Comparative Structural Features of Selected Corticosteroids

Corticosteroid Key Structural Features Classification Group (Coopman) Classification Group (Baeck et al.)
This compound C6-Fluorinated, C16-Methylated, C21-Pivalate Ester C / D1 sci-hub.seactasdermo.org Group 3 actasdermo.orgsci-hub.se
Hydrocortisone (B1673445) Non-halogenated, Non-methylated A ijdvl.comnih.gov Group 1 actasdermo.orgsci-hub.se
Tixocortol (B133387) Pivalate Non-halogenated, Non-methylated, C21-Pivalate Ester A nih.gov Group 1 actasdermo.orgsci-hub.se
Triamcinolone (B434) Acetonide C9-Fluorinated, C16-Hydroxylated, C16/C17 Acetonide Ring B ijdvl.com Group 2 actasdermo.orgsci-hub.se
Betamethasone (B1666872) Valerate C9-Fluorinated, C16-Methylated, C17-Valerate Ester C cosmoderma.org Group 3 actasdermo.orgsci-hub.se

| Budesonide | Non-halogenated, C16/C17 Acetal with Butyraldehyde | B nih.gov | Group 1 actasdermo.orgsci-hub.se |

Molecular Basis of Cross-Reactivity Patterns

Allergic cross-reactivity among corticosteroids occurs because of structural similarities that allow for recognition by the same immune cells. actasdermo.org Research has sought to establish a molecular basis for these patterns to predict which steroids a sensitized individual might react to. nih.gov

A pivotal distinction in understanding cross-reactivity is the presence or absence of a methyl group at the C16 position. sci-hub.senih.gov Studies combining molecular modeling with clinical patch-test results have revealed that C16-methylated corticosteroids like fluocortolone have different immunogenic profiles compared to non-methylated steroids like hydrocortisone. sci-hub.senih.gov

Molecular modeling studies suggest two primary patient profiles for corticosteroid allergy, based on different areas of immune recognition: sci-hub.senih.gov

Profile 1: These patients are typically allergic only to non-methylated corticosteroids (e.g., hydrocortisone). For this group, the molecule's charge and electrostatic fields appear to be the most critical factors for immune recognition. sci-hub.se

An important clinical observation is that patients who are allergic to C16-methylated corticosteroids (like those in Group 3 of the newer classification) often also react to the non-methylated steroids in Group 1. sci-hub.senih.gov However, the reverse is generally not true, indicating a hierarchical pattern of sensitization. sci-hub.senih.gov The metabolites formed from the degradation of the C17 side chain may also be key determinants in cross-reactions. actasdermo.org

Research on Corticosteroid Structural Classification Systems

To help clinicians navigate the complex cross-reactivity patterns, classification systems based on molecular structure have been developed.

The first major system was proposed by Coopman et al. in 1989, dividing corticosteroids into four groups (A, B, C, and D) based on their chemical structures and observed cross-reaction frequencies. actasdermo.orgcosmoderma.org Group D was later subdivided into D1 and D2. actasdermo.org In this system, fluocortolone and its esters are classified within Group C or D1, which contains potent, C16-methylated corticosteroids like betamethasone and desoximetasone. sci-hub.seactasdermo.org

More recently, a revised and simplified classification was proposed by Baeck and colleagues in 2011. actasdermo.org This system, based on extensive patch-test data correlated with molecular modeling of steric and electrostatic fields, divides corticosteroids into three distinct groups. sci-hub.senih.gov This newer classification provides a more refined prediction of cross-reactivity. cosmoderma.org

Group 1: Includes non-methylated and mostly non-halogenated molecules, such as hydrocortisone and tixocortol pivalate, as well as budesonide. actasdermo.orgsci-hub.se

Group 2: Consists of halogenated molecules that possess a C16/C17 cis-ketal or diol structure, such as triamcinolone acetonide and fluocinonide. actasdermo.orgsci-hub.se

Group 3: Comprises halogenated and C16-methylated molecules. actasdermo.orgsci-hub.se this compound belongs to this group, alongside other potent steroids like betamethasone dipropionate and clobetasol (B30939) propionate. actasdermo.orgsci-hub.secosmoderma.org This group has the lowest sensitizing capacity and produces the fewest cross-reactions. actasdermo.org

Table 2: The 3-Group Structural Classification of Corticosteroids (Baeck et al., 2011)

Group Structural Characteristics Representative Corticosteroids
Group 1 Non-methylated at C16, mostly non-halogenated Hydrocortisone, Prednisolone, Tixocortol Pivalate, Budesonide actasdermo.orgsci-hub.se
Group 2 Halogenated with a C16/C17 cis-ketal or diol structure Triamcinolone Acetonide, Fluocinolone Acetonide, Desonide actasdermo.orgsci-hub.se

| Group 3 | Halogenated and C16-methylated | This compound , Betamethasone Valerate, Dexamethasone, Mometasone Furoate actasdermo.orgsci-hub.se |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the separation and quantification of this compound. High-performance liquid chromatography (HPLC) is a widely used technique, while ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity for more demanding analyses.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust HPLC methods is essential for the accurate determination of this compound. yildiz.edu.trpatsnap.comingentaconnect.com These methods are often based on reverse-phase chromatography, utilizing C18 columns of varying dimensions and particle sizes to achieve optimal separation. sigmaaldrich.comresearchgate.netnih.govoup.com Experimental design approaches, such as a five-level-three-factor central composite design, have been employed to systematically optimize HPLC conditions for the simultaneous quantification of this compound and other active compounds in pharmaceutical preparations. ingentaconnect.combenthamdirect.com

The composition of the mobile phase and its flow rate are critical parameters that are fine-tuned to achieve efficient separation of this compound from potential interferences. ingentaconnect.combenthamdirect.com A common approach involves the use of a mixture of organic solvents, such as methanol and acetonitrile, with an aqueous component, often acidified to improve peak shape and resolution. sigmaaldrich.comresearchgate.netnih.govoup.com Isocratic elution is frequently employed, where the mobile phase composition remains constant throughout the analysis. patsnap.combenthamdirect.com

One study identified an optimal mobile phase composition of methanol, water, and acetic acid in a ratio of 71.6:26.4:2 (v/v/v) with a flow rate of 1.3 mL/min for the simultaneous determination of this compound, fluocortolone caproate, and dibucaine (B1670429) HCl. benthamdirect.com Another method for the analysis of this compound and fluocortolone hexanoate in suppositories utilized a mobile phase of methanol-acetonitrile-water-glacial acetic acid (17:46:37:0.4 v/v/v/v) at a flow rate of 3.0 ml/min. sigmaaldrich.comnih.gov

Table 1: Examples of Optimized HPLC Mobile Phases and Flow Rates for this compound Analysis

Mobile Phase Composition (v/v)Flow Rate (mL/min)AnalytesSource
Methanol:Water:Acetic Acid (71.6:26.4:2)1.3This compound, Fluocortolone Caproate, Dibucaine HCl benthamdirect.com
Methanol:Acetonitrile:Water:Glacial Acetic Acid (17:46:37:0.4)3.0This compound, Fluocortolone Hexanoate sigmaaldrich.comnih.gov
Methanol:Water:Acetic Acid (72:26:2)1.3This compound, Fluocortolone Caproate, Cinchocaine HCl ubbcluj.ro

Ultraviolet (UV) detection is a common and reliable method for the quantification of this compound following HPLC separation. The selection of an appropriate detection wavelength is crucial for achieving maximum sensitivity and specificity. For corticosteroids like this compound, the detection wavelength is typically set around their UV absorption maximum.

Published methods have utilized specific wavelengths for the detection of this compound, with common values being 238 nm and 240 nm. sigmaaldrich.comresearchgate.netnih.govbenthamdirect.com The choice of wavelength can be influenced by the other components present in the sample matrix. For instance, in the simultaneous analysis of multiple compounds, a compromise wavelength that provides adequate response for all analytes may be selected. ubbcluj.ro The validated range for this compound has been established between 15-305 micrograms/ml. sigmaaldrich.comnih.gov

Table 2: UV Detection Wavelengths Used in HPLC Analysis of this compound

Detection WavelengthAnalytesSource
238 nmThis compound, Fluocortolone Hexanoate sigmaaldrich.comresearchgate.netnih.gov
240 nmThis compound, Fluocortolone Caproate, Dibucaine HCl patsnap.combenthamdirect.com
240 nmThis compound, Fluocortolone Caproate, Cinchocaine HCl ubbcluj.ro
Optimization of Mobile Phase Composition and Flow Rate

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

For applications requiring higher sensitivity and selectivity, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful analytical tool. This technique combines the superior separation efficiency of UPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. UPLC systems utilize columns with smaller particle sizes, leading to faster analysis times and improved resolution.

In the context of this compound analysis, UPLC-MS/MS can be optimized by carefully selecting parameters such as the column type (e.g., C18), the mobile phase composition (e.g., methanol/water with 0.1% formic acid), and the ionization mode, which is typically positive electrospray ionization (ESI+). The use of deuterated internal standards can further enhance the accuracy of quantification by correcting for matrix effects.

Mass Spectrometry for Comprehensive Molecular Characterization

Mass spectrometry (MS) is an indispensable technique for the comprehensive molecular characterization of this compound. It provides detailed information about the molecular weight and structure of the compound. Soft ionization techniques are often employed to analyze intact molecules with minimal fragmentation. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Integrity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which are critical for confirming the elemental composition and molecular integrity of this compound. By operating in a full-scan mode with both positive and negative ion switching, a comprehensive analysis can be achieved.

In positive ion mode, the protonated molecule [M+H]⁺ is observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is detected. The high resolution of the instrument allows for the determination of the exact mass with a high degree of confidence. Collision-induced dissociation (CID) experiments can be performed to study the fragmentation patterns of the molecule, providing further structural verification. A key fragmentation pathway for this compound involves the neutral loss of pivalic acid.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeAdductObserved m/zElemental CompositionSource
Positive[M+H]⁺485.2563C₂₇H₃₈FO₅⁺
Negative[M-H]⁻483.2418C₂₇H₃₆FO₅⁻

Collision-Induced Dissociation (CID) Spectroscopy for Structural Confirmation

Collision-Induced Dissociation (CID) mass spectrometry is a powerful tool for the structural confirmation of this compound. This technique, often coupled with liquid chromatography (LC-MS/MS), provides detailed information about the molecule's fragmentation pattern, which serves as a fingerprint for its identity. In CID, the protonated molecule of this compound, [M+H]⁺, with a mass-to-charge ratio (m/z) of 461.28, is subjected to collisions with an inert gas. This process induces fragmentation of the molecule at its most labile bonds.

A key fragmentation pathway observed in the CID spectrum of this compound is the neutral loss of the pivalate group (C5H10O2), which corresponds to a mass loss of 102.0681 Da. This characteristic loss is a strong indicator of the presence and location of the pivalate ester at the C21 position of the fluocortolone backbone. Further fragmentation of the steroid nucleus provides additional structural information, allowing for unambiguous confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H/¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structural elucidation and verification of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the molecule, allowing for a complete assignment of its complex steroidal structure.

¹H NMR spectra of this compound exhibit characteristic signals for the steroid framework and the pivalate moiety. The protons of the pivalate group typically appear as a sharp singlet in the upfield region of the spectrum, integrating to nine protons. The complex multiplet patterns in the downfield region correspond to the various protons of the steroid nucleus, with their specific chemical shifts and coupling constants providing information about their stereochemistry.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the steroid backbone and the pivalate group are highly sensitive to their local electronic environment. For instance, the carbonyl carbons of the ketone and ester groups resonate at characteristic downfield positions. The fluorine atom at the C6 position also influences the chemical shifts of neighboring carbon atoms, providing further structural confirmation. While specific ¹H and ¹³C NMR data for this compound is proprietary to manufacturers and not extensively published in public literature, the European Pharmacopoeia provides reference spectra for identity confirmation. analytics-shop.comklivon.comklivon.com

Analytical Method Validation and Optimization Strategies

The development and validation of robust analytical methods are critical for the accurate and reliable quantification of this compound in various matrices. These strategies ensure that the methods are fit for their intended purpose, whether for quality control in manufacturing or for research applications.

To optimize analytical methods efficiently, experimental design methodologies like Central Composite Design (CCD) are employed. scispace.comnist.gov CCD is a statistical approach that allows for the simultaneous investigation of multiple factors that can influence the analytical response, such as mobile phase composition, flow rate, and column temperature in High-Performance Liquid Chromatography (HPLC). benthamdirect.comingentaconnect.com

For instance, in the development of an HPLC method for the simultaneous determination of this compound and other active ingredients, a CCD can be used to identify the optimal chromatographic conditions. benthamdirect.comingentaconnect.com By performing a limited number of experiments, researchers can model the relationship between the factors and the responses (e.g., peak resolution, retention time, and analysis time) and identify the optimal settings that provide the best separation and efficiency. One study utilized a five-level-three-factor central composite design to optimize the mobile phase ratio, flow rate, and the amount of acid in the mobile phase for the HPLC analysis of this compound. benthamdirect.comingentaconnect.com The optimal conditions were found to be a mobile phase of methanol:water:acetic acid (71.6:26.4:2 v/v/v) at a flow rate of 1.3 mL/min. benthamdirect.comingentaconnect.compatsnap.com

A comprehensive validation of an analytical method for this compound involves the assessment of several key parameters to ensure its reliability. nih.govresearchgate.net

Linearity: This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte. For this compound, a validated HPLC-UV method demonstrated linearity over a concentration range of 15-305 µg/mL with a correlation coefficient (r) of 0.9995. nih.govresearchgate.netsigmaaldrich.com

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of this compound is added to a sample matrix and the percentage of the added analyte that is recovered is measured.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are crucial for the analysis of trace amounts of this compound.

Selectivity: Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Stability: The stability of this compound in solution and in the sample matrix is evaluated under various storage conditions (e.g., temperature, light) to establish the time frame within which the analysis can be reliably performed.

Table 1: Validation Parameters for an HPLC-UV Method for this compound

ParameterResult
Linearity Range 15-305 µg/mL
Correlation Coefficient (r) 0.9995
Limit of Detection (LOD) Determined
Limit of Quantification (LOQ) Determined

Data sourced from a study on the determination of this compound in suppositories. nih.gov

To improve the accuracy and precision of quantitative analysis, particularly in complex matrices, internal standards are often employed. lgcstandards.com An internal standard is a compound that is chemically similar to the analyte but is not present in the sample. It is added to both the sample and the calibration standards in a known concentration.

For the analysis of this compound by LC-MS/MS, a deuterated analog of this compound (e.g., this compound-d5) is an ideal internal standard. lumiprobe.com Deuterated standards have the same chemical and physical properties as the analyte, so they co-elute during chromatography and experience similar ionization and fragmentation in the mass spectrometer. lgcstandards.com By calculating the ratio of the analyte's response to the internal standard's response, any variations in sample preparation, injection volume, or instrument response can be compensated for, leading to more accurate and reliable quantification.

Validation Parameters: Linearity, Precision, Accuracy, Limit of Detection (LOD), Limit of Quantification (LOQ), Selectivity, and Stability

Purification Methodologies in Research Settings

In a research setting, the purification of this compound is essential to obtain a high-purity compound for use as a reference standard or for further studies. Common purification techniques include:

Recrystallization: This is a classic purification method for solid compounds. It involves dissolving the crude this compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.

Column Chromatography: This is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, reversed-phase chromatography using a C18-functionalized silica (B1680970) gel as the stationary phase is commonly employed. sigmaaldrich.com The crude compound is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. This compound will elute from the column at a specific time, separated from other impurities.

Semi-preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity this compound, semi-preparative HPLC is the method of choice. nih.gov This technique uses a larger column and higher flow rates than analytical HPLC, allowing for the purification of larger quantities of the compound. The fractions containing the purified this compound are collected as they elute from the column.

The purity of the final product is typically assessed by analytical HPLC, melting point determination, and spectroscopic techniques such as NMR and mass spectrometry.

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a widely utilized sample preparation technique in the analysis of this compound. pjoes.comwebsiteonline.cn This method is employed to isolate and concentrate the analyte from complex matrices, as well as to remove interfering substances, thereby yielding a cleaner extract for subsequent analysis. pjoes.comwebsiteonline.cn The fundamental principle of SPE involves the partitioning of solutes between a solid sorbent and a liquid phase. websiteonline.cn

The general procedure for SPE includes several key steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte of interest. sigmaaldrich.com The choice of the solid phase, solvents, and specific conditions is critical and depends on the physicochemical properties of this compound and the nature of the sample matrix. sigmaaldrich.com

A common SPE sorbent used for this compound is the C18 reversed-phase cartridge. patsnap.com This non-polar stationary phase effectively retains the relatively non-polar this compound from aqueous solutions through hydrophobic interactions. sigmaaldrich.com For instance, in post-synthesis purification, C18 SPE cartridges are used to separate this compound from unreacted pivalic acid and catalysts. Elution of the compound is achieved using a methanol/water mixture (70:30 v/v), resulting in a high recovery rate of over 98%, as confirmed by mass spectrometry.

In the context of doping control analysis, a combined approach of SPE and a "dilute-and-shoot" method has been developed to screen for this compound among over 300 other prohibited substances. patsnap.com This method also utilizes a C18 SPE cartridge, which has proven effective for a wide range of substances with varying polarities. patsnap.com

The versatility of SPE allows for its application in various analytical scenarios. For example, SPE cartridges have been employed in the extraction of this compound from urine samples prior to analysis by high-performance liquid chromatography (HPLC). researchgate.net

The selection of appropriate solvents for each step of the SPE process is crucial for achieving optimal results. The conditioning step wets the sorbent, the equilibration step creates a chemical environment conducive to analyte retention, the wash step removes interferences, and the elution step recovers the analyte. sigmaaldrich.com For reversed-phase SPE with a C18 sorbent, elution is typically accomplished with a more hydrophobic solvent like methanol, acetonitrile, or dichloromethane to disrupt the non-polar interactions between the analyte and the sorbent. sigmaaldrich.com

The following interactive data table summarizes a typical SPE method for the purification of this compound.

Parameter Description
SPE Phase C18 Reversed-Phase
Conditioning Solvent Methanol
Equilibration Solvent Water
Sample Loading This compound in an aqueous solution
Wash Solvent Water or a low percentage organic solvent mixture
Elution Solvent Methanol/Water (70:30 v/v)
Reported Recovery >98%

Preclinical Pharmacodynamic and Metabolic Investigations

In Vitro and Ex Vivo Receptor Binding Studies

Fluocortolone (B1672899) pivalate (B1233124) is a synthetic glucocorticoid characterized by its high binding affinity and specificity for the glucocorticoid receptor (GR). The molecular structure of fluocortolone pivalate is strategically designed to enhance its interaction with the GR, leading to potent anti-inflammatory activity. Its affinity for the GR is a key determinant of its pharmacological potency. Studies have shown that introducing a hydroxyl group at the 17α or 21 position can increase a steroid's binding affinity, a feature relevant to the structure of fluocortolone derivatives. nih.gov Conversely, esterification at the 21-position, as seen in some glucocorticoids, has been found to decrease binding affinity compared to the parent alcohol. nih.gov The high specificity of this compound for the GR minimizes its interaction with other steroid receptors, such as mineralocorticoid, estrogen, and progesterone (B1679170) receptors, thereby focusing its biological effects on the intended pathway and reducing the likelihood of off-target effects. mdpi.com

Radioligand binding assays are fundamental in quantitatively characterizing the interaction between a ligand and its receptor. sygnaturediscovery.com These assays are considered a gold standard for their sensitivity and robustness in measuring binding affinity. giffordbioscience.com There are three primary types of radioligand binding assays: competition, saturation, and kinetic assays. giffordbioscience.comsygnaturediscovery.com

Competition Binding Assays: These assays determine the relative affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the receptor. giffordbioscience.comnih.gov The resulting IC50 value, the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand, is used to calculate the Ki. giffordbioscience.com

Saturation Binding Assays: In these experiments, increasing concentrations of a radioligand are incubated with the receptor preparation to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. giffordbioscience.comnih.gov A lower Kd value indicates a higher affinity of the ligand for the receptor. sygnaturediscovery.com

Kinetic Binding Assays: These assays measure the rate of association (kon) and dissociation (koff) of the radioligand with the receptor. nih.govsci-hub.se The ratio of these rates (koff/kon) provides a kinetic determination of the Kd, which should be consistent with the Kd value obtained from equilibrium saturation binding assays. sci-hub.se These studies provide a comprehensive understanding of the binding dynamics. sygnaturediscovery.com

Assay TypeParameters DeterminedDescription
Competition Ki (inhibitory constant), IC50 (half maximal inhibitory concentration)Measures the affinity of an unlabeled ligand by its ability to compete with a radiolabeled ligand for receptor binding. giffordbioscience.comnih.gov
Saturation Kd (equilibrium dissociation constant), Bmax (maximum receptor density)Determines receptor density and the affinity of a radioligand by incubating with increasing concentrations of the radioligand. giffordbioscience.comnih.gov
Kinetic kon (association rate constant), koff (dissociation rate constant)Measures the rates at which a radioligand binds to and dissociates from the receptor, providing a kinetic determination of Kd. nih.govsci-hub.se

Ex vivo receptor occupancy studies serve as a crucial bridge between in vitro binding data and in vivo pharmacological effects. sygnaturediscovery.com In this method, a test compound is administered to an animal, and after a specific time, the target tissue is harvested. giffordbioscience.com The degree to which the drug has occupied its target receptor is then measured by quantifying the inhibition of binding of a subsequently added radiotracer. giffordbioscience.com This technique provides a valuable link between the drug's concentration at the site of action and the observed efficacy. sygnaturediscovery.com However, it is important to note that ex vivo methods can sometimes underestimate receptor occupancy compared to in vivo techniques due to the potential for the drug to dissociate from the receptor during the incubation period. rotman-baycrest.on.ca Despite this, ex vivo occupancy remains a powerful tool in preclinical drug development for establishing dose-response relationships. nih.gov

Radioligand Binding Assays (e.g., Competition, Saturation, Kinetic Studies)

Cellular Pharmacodynamic Effects in Non-human Models

The anti-inflammatory and immunosuppressive actions of this compound are mediated through its effects on various cell types involved in the inflammatory cascade. In non-human cellular models, glucocorticoids like this compound have been shown to exert profound effects on inflammatory and immune responses. nih.gov Upon binding to the cytosolic glucocorticoid receptor, the activated GR-ligand complex translocates to the nucleus. mdpi.com There, it modulates gene expression through two primary mechanisms:

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased transcription of anti-inflammatory genes. mdpi.com

Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby repressing the expression of pro-inflammatory genes. mdpi.com

This dual action results in the suppression of key inflammatory mediators. For instance, glucocorticoids are known to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov These cellular effects are central to the therapeutic efficacy of glucocorticoids in inflammatory conditions. nih.gov

MechanismMolecular ActionOutcome
Transactivation GR-dimer binds to GREs in the promoter region of target genes. mdpi.comUpregulation of anti-inflammatory gene expression.
Transrepression GR-monomer interferes with pro-inflammatory transcription factors (e.g., NF-κB, AP-1). mdpi.comDownregulation of pro-inflammatory gene expression.

Metabolic Pathways and Biotransformation in Preclinical Systems

The biotransformation of this compound is a critical determinant of its pharmacokinetic profile and systemic exposure. longdom.org Drug metabolism typically occurs in two phases, Phase I and Phase II, primarily in the liver. nih.govresearchgate.net

Phase I Metabolism: This phase involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose polar functional groups. researchgate.netdrughunter.com For this compound, a key initial step is the hydrolysis of the pivalate ester by esterase enzymes, releasing the active moiety, fluocortolone. Subsequent Phase I reactions, often mediated by the cytochrome P450 (CYP) family of enzymes, can further modify the fluocortolone molecule. nih.govnih.gov

Phase II Metabolism: In this phase, the parent drug or its Phase I metabolites are conjugated with endogenous polar molecules, such as glucuronic acid, sulfate, or glutathione. drughunter.com These conjugation reactions significantly increase the water solubility of the compound, facilitating its excretion from the body. longdom.org

Understanding these metabolic pathways in preclinical systems is essential for predicting the drug's behavior in humans, including its clearance rate, potential for drug-drug interactions, and the formation of active or inactive metabolites. longdom.orgnih.gov

PhaseType of ReactionKey EnzymesOutcome
Phase I Hydrolysis, Oxidation, Reduction researchgate.netEsterases, Cytochrome P450 (CYP) enzymes nih.govExposure or addition of polar functional groups.
Phase II Conjugation (e.g., Glucuronidation, Sulfation) drughunter.comUDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) drughunter.comIncreased water solubility for excretion.

Hydrolysis of the Ester Bond to Yield Fluocortolone and Pivalic Acid

This compound is an esterified form of the active corticosteroid, fluocortolone. This esterification with pivalic acid enhances its lipophilicity, which facilitates better penetration through biological membranes. The therapeutic activity of this compound is dependent on the cleavage of this ester bond, a reaction known as hydrolysis, to release the active moiety, fluocortolone, and pivalic acid. researchgate.net

This hydrolysis is a critical activation step. It is assumed that after topical application, the ester is cleaved to free fluocortolone and the corresponding acid by esterases that are ubiquitously present in the body, either at the site of application, such as the skin or rectal mucosa, or at the latest after the first pass through the liver. medsafe.govt.nz The different lipophilicity and molecular weights of this compound and fluocortolone hexanoate (B1226103) (another ester of fluocortolone often used in combination) allow for diffusion at different rates, resulting in a rapid onset and prolonged duration of action. medsafe.govt.nz

The pivalic acid released during this hydrolysis is of interest as well. Pivalate, or trimethylacetic acid, is liberated from various prodrugs to improve their bioavailability. nih.gov Its catabolism in mammalian tissues is limited. nih.gov Pivalate can be activated to a coenzyme A thioester, and in humans, the primary route of its elimination is through the formation and urinary excretion of pivaloylcarnitine. nih.gov

Table 1: Hydrolysis of this compound

Reactant Enzyme Products Significance
This compound Esterases Fluocortolone Active therapeutic compound
Pivalic Acid Byproduct of hydrolysis

Hepatic Metabolism and Metabolite Excretion Studies in Non-human Systems

Following absorption, fluocortolone, the active component, undergoes metabolism primarily in the liver. medsafe.govt.nz Preclinical investigations in various animal models are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of drugs before human trials. researchgate.net These studies help in selecting the appropriate animal model that best mimics human-like physiological conditions for more accurate predictions. researchgate.net

Absorbed fluocortolone is broken down in the liver into several metabolites. medsafe.govt.nz The overwhelming majority of these metabolites are then excreted from the body via the urine. medsafe.govt.nz While specific details on the metabolic pathways of fluocortolone in non-human systems are not extensively detailed in the provided context, the general pathway for corticosteroids involves reactions such as oxidation and reduction.

Studies with preparations containing this compound have indicated that less than 15% of the applied dose is absorbed rectally. medsafe.govt.nz This limited systemic absorption minimizes the potential for systemic side effects. The portion of the drug that is absorbed enters the systemic circulation and is transported to the liver for metabolic processing.

Table 2: Summary of Hepatic Metabolism and Excretion of Fluocortolone in Non-human Systems

Process Location Key Findings Primary Route of Excretion
Metabolism Liver Breakdown of absorbed fluocortolone into metabolites. Urine
Excretion - The majority of metabolites are eliminated through urine. medsafe.govt.nz -

Table 3: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | Fluocortolone | | Pivalic Acid | | Fluocortolone Hexanoate | | Pivaloylcarnitine |

Future Directions in Fluocortolone Pivalate Research

Development of Novel Analytical Approaches and Biosensors

The precise and sensitive detection of fluocortolone (B1672899) pivalate (B1233124) in various matrices is paramount for both pharmaceutical quality control and clinical monitoring. While traditional methods like High-Performance Liquid Chromatography (HPLC) have been established for its quantification, the future lies in developing more rapid, cost-effective, and field-deployable analytical tools. nih.govbenthamdirect.comsigmaaldrich.com

Current research highlights the utility of reverse-phase HPLC with UV detection for the separation and determination of fluocortolone pivalate, often in combination with other active pharmaceutical ingredients. nih.govsigmaaldrich.com Experimental design methodologies have been successfully employed to optimize HPLC conditions, ensuring the simultaneous and accurate measurement of this compound and its related compounds in pharmaceutical preparations. benthamdirect.comingentaconnect.com For instance, a validated HPLC method uses a Supelcosil LC-18 column with a mobile phase of methanol (B129727), acetonitrile, water, and glacial acetic acid, achieving detection at 238 nm. nih.govsigmaaldrich.com Another optimized approach identified a mobile phase of methanol, water, and acetic acid (71.6:26.4:2 v/v/v) with a flow rate of 1.3 mL/min and UV detection at 240 nm as effective. ingentaconnect.compatsnap.com Furthermore, multivariate calibration methods like partial least squares (PLS-2) regression have been explored as an alternative to HPLC for resolving overlapped spectrophotometric signals in mixtures containing this compound. ubbcluj.ro

Looking ahead, the development of biosensors presents a promising frontier. Electrochemical biosensors, particularly those utilizing molecularly imprinted polymers (MIPs), are gaining attention for the detection of glucocorticoids like cortisol. mdpi.com These sensors offer the potential for rapid and highly sensitive detection by creating specific recognition sites for the target molecule. mdpi.com Similarly, genetically encoded cell-based sensors and immunosensors are emerging as powerful tools for screening glucocorticoid receptor (GR) effectors and detecting specific hormones. nih.govmdpi.com These technologies could be adapted for this compound, enabling real-time monitoring in biological fluids and offering significant advantages over traditional, lab-based methods. mdpi.comwhiterose.ac.ukacs.org

Table: Comparison of Analytical Methods for Glucocorticoid Detection

Method Principle Advantages Potential Application for this compound
HPLC Chromatographic separation based on polarity. High accuracy, precision, and established methodology. nih.govbenthamdirect.com Quality control of pharmaceutical formulations. ingentaconnect.compatsnap.comresearchgate.net
Spectrophotometry with Chemometrics Mathematical resolution of overlapping spectra. Simple, rapid, and cost-effective alternative to HPLC. ubbcluj.ro Simultaneous analysis in multi-component drug products. ubbcluj.roscispace.com
Electrochemical Biosensors (MIPs) Specific molecular recognition leading to a measurable electrical signal. High sensitivity, rapid detection, and potential for miniaturization. mdpi.com Point-of-care testing and therapeutic drug monitoring. whiterose.ac.uk
Genetically Encoded Cell-Based Sensors Cellular response (e.g., fluorescence) upon ligand binding to a receptor. High specificity and suitability for high-throughput screening. nih.gov Discovery of novel GR modulators and studying cellular responses.

| Immunosensors | Antibody-antigen interaction to generate a detectable signal. | High specificity and sensitivity for target analyte detection. mdpi.comacs.org | Clinical diagnostics and monitoring in biological samples. |

Advanced Molecular Modeling and SAR Studies for Targeted Design

The therapeutic efficacy of this compound is intrinsically linked to its chemical structure. The esterification of fluocortolone with pivalic acid enhances its lipophilicity, which in turn improves its penetration through biological membranes. Future research will increasingly leverage advanced molecular modeling and structure-activity relationship (SAR) studies to design new derivatives with improved potency and reduced side effects.

SAR studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. ic.ac.uk For this compound, this involves systematically modifying its structure and evaluating the impact on its anti-inflammatory and immunosuppressive properties. Such studies can provide crucial information for the development of new compounds that interact more effectively with the glucocorticoid receptor (GR). google.comgoogleapis.com Inductive Logic Programming (ILP) is an emerging computational tool that can derive complex SARs by analyzing molecular structures and their corresponding activities, offering a powerful approach to discover novel pharmacophores. ic.ac.uk

Molecular modeling techniques, such as 3D-QSAR (Quantitative Structure-Activity Relationship), can predict the biological activity of newly designed compounds before their synthesis. nih.gov This computational approach helps to prioritize the synthesis of the most promising candidates, thereby saving time and resources. By understanding the three-dimensional interactions between this compound and the GR, researchers can design modifications that enhance binding affinity and selectivity, potentially leading to more targeted therapeutic effects. ncats.io

The goal of these computational and synthetic efforts is to develop new glucocorticoids with an optimized therapeutic index—maximizing anti-inflammatory effects while minimizing the undesirable metabolic and systemic side effects associated with long-term corticosteroid use.

Exploration of Molecular Mechanisms in Diverse Preclinical Disease Models

This compound exerts its anti-inflammatory and immunosuppressive effects primarily by binding to the glucocorticoid receptor (GR). ncats.io This interaction leads to the modulation of gene expression, suppressing the production of pro-inflammatory mediators. nih.gov While this general mechanism is understood, future research will delve deeper into the specific molecular pathways affected by this compound in various disease contexts using preclinical models.

In vitro and in vivo models are indispensable for this research. smolecule.com Cell culture systems, such as Caco-2 and T84 cell lines, are valuable for studying the effects of drugs on intestinal inflammation, a key feature of inflammatory bowel disease (IBD). nih.gov Animal models, such as those with chemically induced colitis, allow for the investigation of the therapeutic efficacy of this compound in a complex biological system that mimics human disease. biocytogen.com These models are crucial for understanding how the compound modulates immune responses and tissue repair processes. smolecule.combiocytogen.com

Preclinical studies have shown that this compound suppresses inflammation in various skin conditions. shijiebiaopin.netmims.com Future investigations will likely expand to other inflammatory and autoimmune disease models to explore its full therapeutic potential. mdpi.commdpi.com For instance, its effects could be studied in models of rheumatoid arthritis, allergic conjunctivitis, or other conditions where glucocorticoids are used. smolecule.comdrugbank.com

A key area of future exploration will be the differential effects of this compound on various immune cells and signaling pathways. For example, research could focus on its impact on the activation of specific transcription factors like NF-κB and the production of cytokines such as TNF, IL-1β, and IL-6 in different disease models. mdpi.com Understanding these nuanced molecular mechanisms will be critical for tailoring its use to specific diseases and for the development of combination therapies that target multiple inflammatory pathways. biocytogen.com

Table: Preclinical Models for Investigating this compound's Mechanisms

Model Type Specific Example Research Application
In Vitro Cell Lines Caco-2, T84, RAW 246.7 cells Studying intestinal barrier function, microbial adhesion, and inflammatory signaling pathways. nih.gov
Ex Vivo Systems Isolated perfused organs, tissue explants Investigating drug metabolism and transport in a more physiologically relevant context. nih.gov
In Vivo Animal Models Chemically-induced colitis (e.g., DSS, TNBS) Evaluating anti-inflammatory efficacy, immune cell infiltration, and cytokine profiles in IBD models. biocytogen.com
In Vivo Animal Models Carrageenan-induced paw edema Assessing acute anti-inflammatory effects and comparing potency with other corticosteroids.
Genetically Modified Animal Models Humanized mouse models (e.g., B-hTL1A) Investigating the role of specific human immune pathways in disease and evaluating targeted therapies. biocytogen.com

| In Vitro Inflammation Induction | Cell cultures stimulated with inflammatory agents | Screening for anti-inflammatory activity and elucidating molecular mechanisms of action. smolecule.com |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Fluocortolone Pivalate in pharmaceutical formulations, and how can their sensitivity be optimized?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are widely used. For UPLC-MS/MS, optimize parameters such as column type (e.g., C18), mobile phase (e.g., methanol/water with 0.1% formic acid), and ionization mode (ESI+). Calibration curves using deuterated internal standards (e.g., this compound-d6) improve accuracy by correcting matrix effects .

Q. How should preclinical studies evaluate the anti-inflammatory efficacy of this compound compared to other corticosteroids?

  • Methodology : Use rodent models (e.g., carrageenan-induced paw edema) with randomized treatment groups. Administer this compound at varying doses (e.g., 0.1–10 mg/kg) alongside positive controls (e.g., Dexamethasone). Measure outcomes like edema reduction, cytokine levels (IL-6, TNF-α), and histological analysis of inflamed tissues. Ensure blinding during data collection to minimize bias .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodology : Follow strict stoichiometric ratios for esterification reactions (e.g., coupling Fluocortolone with pivaloyl chloride in anhydrous dichloromethane). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Document synthetic steps in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s transactivation vs. transrepression effects in glucocorticoid receptor (GR) signaling?

  • Methodology : Conduct dual-luciferase reporter assays in GR-transfected HEK293 cells. Compare this compound’s ability to activate GRE-driven luciferase (transactivation) and repress NF-κB-driven luciferase (transrepression). Use dose-response curves (1 nM–1 μM) and statistical modeling (e.g., Hill equation) to quantify potency differences. Validate findings with chromatin immunoprecipitation (ChIP) for GR binding to target genes .

Q. What strategies mitigate interference from metabolites when analyzing this compound in biological matrices via LC-MS?

  • Methodology : Perform metabolite profiling using in vitro liver microsomal assays to identify major Phase I/II metabolites. Optimize chromatographic separation by adjusting gradient elution (e.g., 5%–95% acetonitrile over 15 minutes) and using collision-induced dissociation (CID) to distinguish parent-drug fragmentation patterns from metabolites. Apply post-acquisition data processing tools (e.g., orthogonal partial least squares-discriminant analysis) to filter noise .

Q. How do formulation excipients influence the stability of this compound in topical gels, and what accelerated testing conditions validate shelf-life predictions?

  • Methodology : Prepare gel formulations with varying excipients (e.g., carbomers, propylene glycol). Subject samples to stress conditions (40°C/75% RH for 6 months) and monitor degradation via stability-indicating HPLC. Use Arrhenius kinetics to extrapolate shelf life at 25°C. Confirm degradation products using LC-QTOF-MS and assess their pharmacological inactivity .

Q. What experimental designs address the biphasic dose-response of this compound observed in keratinocyte migration assays?

  • Methodology : Employ a scratch assay model with HaCaT cells. Test a broad dose range (0.01–100 μM) and measure migration rates at 12-hour intervals. Use nonlinear regression to identify optimal concentrations for pro-migratory effects. Validate mechanisms via siRNA knockdown of GR isoforms to determine receptor-specific contributions .

Methodological Frameworks

Q. How can the PICOT framework structure a clinical trial proposal for this compound in chronic dermatitis?

  • Population : Adults (18–65 years) with moderate-to-severe chronic dermatitis.
  • Intervention : Topical this compound 0.1% ointment twice daily.
  • Comparison : Vehicle-controlled, double-blind design with Clobetasol propionate 0.05% as active comparator.
  • Outcome : Reduction in EASI (Eczema Area and Severity Index) score at 4 weeks.
  • Time : 12-week follow-up for relapse monitoring.
  • This design aligns with ethical guidelines for corticosteroid trials and ensures statistical power through sample size calculations (≥100 participants/arm) .

Data Reporting Standards

Q. What covariates must be reported in pharmacokinetic studies of this compound to ensure data validity?

  • Methodology : Document covariates such as age, sex, hepatic/renal function, concomitant medications (e.g., CYP3A4 inhibitors), and formulation batch variability. Use multivariate regression models to adjust for confounding factors. Consistency in covariate reporting across methods, results, and tables is critical to avoid discrepancies during peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.